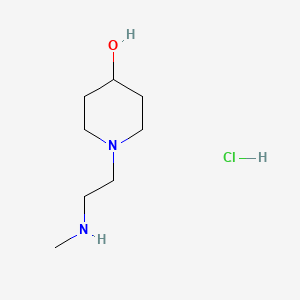1-(2-(Methylamino)ethyl)piperidin-4-OL hcl
CAS No.:
Cat. No.: VC13627271
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H19ClN2O |
|---|---|
| Molecular Weight | 194.70 g/mol |
| IUPAC Name | 1-[2-(methylamino)ethyl]piperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2O.ClH/c1-9-4-7-10-5-2-8(11)3-6-10;/h8-9,11H,2-7H2,1H3;1H |
| Standard InChI Key | FLNLJJMIPUGHSF-UHFFFAOYSA-N |
| SMILES | CNCCN1CCC(CC1)O.Cl |
| Canonical SMILES | CNCCN1CCC(CC1)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for the base compound is 1-[2-(methylamino)ethyl]piperidin-4-ol, with the hydrochloride salt form adding a chloride ion. Its molecular formula is C₈H₁₉ClN₂O, yielding a molecular weight of 194.7 g/mol (calculated from the base compound’s 158.24 g/mol ). The structure comprises a six-membered piperidine ring with:
-
A hydroxyl (-OH) group at position 4
-
A 2-(methylamino)ethyl (-CH₂CH₂N(H)CH₃) group attached to the nitrogen at position 1
The hydrochloride salt forms via protonation of the tertiary amine, improving crystallinity and aqueous solubility.
Stereochemistry and Conformational Analysis
Piperidine derivatives exhibit chair conformations, with substituents adopting equatorial or axial positions. For 1-(2-(methylamino)ethyl)piperidin-4-ol, the hydroxyl group likely occupies an equatorial position to minimize steric hindrance, while the methylaminoethyl chain may adopt a staggered conformation to reduce strain . The hydrochloride salt’s ionic interaction further stabilizes the structure, as evidenced by its solid-state persistence in PubChem records .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis protocol for this hydrochloride salt is published, analogous piperidine derivatives are typically synthesized via:
-
Nucleophilic substitution: Reacting 4-piperidinol with 2-(methylamino)ethyl chloride in the presence of a base like potassium carbonate .
-
Reductive amination: Condensing 4-piperidone with methylamine followed by reduction using sodium borohydride or catalytic hydrogenation .
A hypothetical pathway for the hydrochloride salt involves:
-
Synthesis of the free base through reductive amination of 4-piperidone and methylaminoethanol.
-
Salt formation via treatment with hydrochloric acid in an aprotic solvent (e.g., diethyl ether).
Table 1: Key Reaction Parameters for Hypothetical Synthesis
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Reductive amination | 4-Piperidone, methylaminoethanol, NaBH₄, MeOH, 0°C → rt | 60–70% |
| Hydrochloride formation | HCl gas, Et₂O, 0°C | 85–90% |
Purification and Characterization
The compound is likely purified via recrystallization from ethanol/water mixtures. Characterization methods include:
-
Nuclear Magnetic Resonance (NMR): Expected signals: δ 1.4–1.8 ppm (piperidine CH₂), δ 2.2–2.8 ppm (N-CH₂ and N-CH₃), δ 3.4–3.7 ppm (OH-bearing CH) .
-
Mass Spectrometry: ESI-MS m/z 159.2 [M+H]+ for the free base, 194.7 for the hydrochloride .
Physicochemical Properties
Table 2: Physicochemical Profile
The hydrochloride salt’s high water solubility makes it suitable for formulation in aqueous media, a critical factor for bioavailability in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume